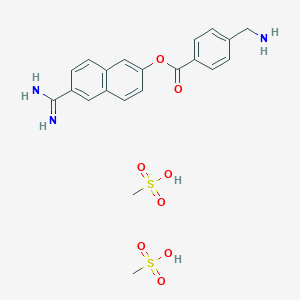
(9E,11E,13S)-13-Hydroperoxyoctadeca-9,11-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroperoxy-9,11-Octadecadienoic Acid, (9E,11E,13S)-, identified by the Unique Ingredient Identifier EHN4U88UJ9, is a hydroperoxide derivative of linoleic acid. This compound is characterized by its molecular formula C18H32O4 and a molecular weight of 312.4443 . It is a stereochemically specific molecule with absolute stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroperoxy-9,11-Octadecadienoic Acid typically involves the oxidation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic oxidation often employs lipoxygenases, which catalyze the hydroperoxidation of polyunsaturated fatty acids. Chemical oxidation can be performed using reagents such as hydrogen peroxide in the presence of catalysts like molybdenum complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to the specificity and efficiency of enzymes like lipoxygenases. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Types of Reactions:
Oxidation: 13-Hydroperoxy-9,11-Octadecadienoic Acid can undergo further oxidation to form various oxylipins, which are important signaling molecules.
Reduction: It can be reduced to form 13-hydroxy-9,11-octadecadienoic acid.
Decomposition: The hydroperoxide group can decompose, leading to the formation of aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, lipoxygenases.
Reduction: Catalytic hydrogenation, reducing agents like sodium borohydride.
Decomposition: Heat, light, or metal catalysts can induce decomposition.
Major Products Formed:
Oxidation: Various oxylipins.
Reduction: 13-Hydroxy-9,11-octadecadienoic acid.
Decomposition: Aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
13-Hydroperoxy-9,11-Octadecadienoic Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation mechanisms and the formation of secondary oxidation products.
Biology: It plays a role in cell signaling pathways, particularly in the formation of oxylipins, which are involved in inflammation and immune responses.
Medicine: Research into its role in inflammatory diseases and its potential as a biomarker for oxidative stress.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 13-Hydroperoxy-9,11-Octadecadienoic Acid involves its role as a precursor to various oxylipins. These oxylipins are formed through enzymatic pathways involving lipoxygenases and cyclooxygenases. They act on specific molecular targets, such as receptors and enzymes involved in inflammatory and immune responses. The compound’s hydroperoxide group is crucial for its reactivity and subsequent transformation into bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
- 9-Hydroperoxy-10,12-octadecadienoic acid
- 13-Hydroxy-9,11-octadecadienoic acid
- 9,10-Epoxy-12-octadecenoic acid
Comparison: 13-Hydroperoxy-9,11-Octadecadienoic Acid is unique due to its specific stereochemistry and the position of the hydroperoxide group. This specificity influences its reactivity and the types of oxylipins it can form. Compared to similar compounds, it has distinct roles in biological pathways and different reactivity profiles, making it a valuable compound for research in lipid oxidation and signaling.
Eigenschaften
CAS-Nummer |
104832-62-4 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+/t17-/m0/s1 |
InChI-Schlüssel |
JDSRHVWSAMTSSN-WHLLTAFYSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


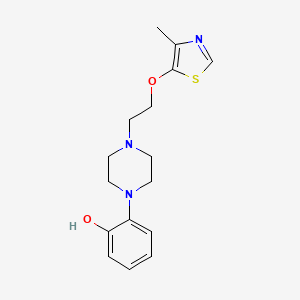
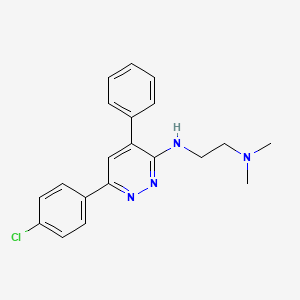

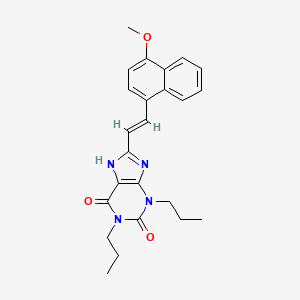



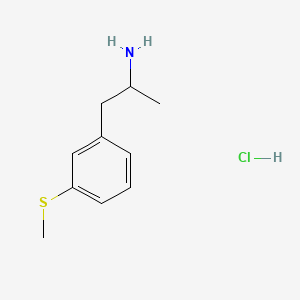
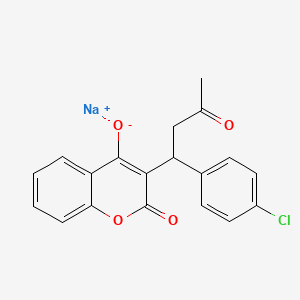

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)


